REACTION_CXSMILES
|
[BH4-].[Na+].[O:3]1[C:11]2[CH:10]=[CH:9][N:8]=[CH:7][C:6]=2[CH:5]=[C:4]1[CH:12]=[O:13]>CO>[O:3]1[C:11]2[CH:10]=[CH:9][N:8]=[CH:7][C:6]=2[CH:5]=[C:4]1[CH2:12][OH:13] |f:0.1|
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=2C=NC=CC21)C=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with H2O (20 mL)
|
Type
|
EXTRACTION
|
Details
|
before being extracted with CH2Cl2 (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |